molecular formula C18H16BrF2N3O2 B4382634 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE

5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE

Cat. No.: B4382634
M. Wt: 424.2 g/mol
InChI Key: HKEUGASNOLOUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Propyl Group: The propyl group can be introduced via alkylation using propyl halides in the presence of a base.

    Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS).

    Difluoromethoxylation: The difluoromethoxy group can be introduced using difluoromethyl ethers under appropriate conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the benzimidazole derivative with 5-bromo-2-(difluoromethoxy)benzoic acid in the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the propyl group.

    Reduction: Reduction reactions could target the bromine atom or the amide bond.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the bromine atom or the difluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide could facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield benzimidazole N-oxides, while reduction could produce dehalogenated or reduced amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be studied for its potential as a pharmacological agent. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it could interact with various biological targets, potentially leading to the development of new medications.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by binding to specific enzymes or receptors, inhibiting their activity, and disrupting cellular processes. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(methoxy)-N-(1-propyl-1H-benzimidazol-2-yl)benzamide
  • 5-chloro-2-(difluoromethoxy)-N-(1-propyl-1H-benzimidazol-2-yl)benzamide
  • 5-bromo-2-(difluoromethoxy)-N-(1-methyl-1H-benzimidazol-2-yl)benzamide

Uniqueness

The uniqueness of 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE lies in its specific combination of functional groups. The presence of both the bromine and difluoromethoxy groups, along with the propyl-substituted benzimidazole core, gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)-N-(1-propylbenzimidazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrF2N3O2/c1-2-9-24-14-6-4-3-5-13(14)22-18(24)23-16(25)12-10-11(19)7-8-15(12)26-17(20)21/h3-8,10,17H,2,9H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEUGASNOLOUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=C(C=CC(=C3)Br)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE
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5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE
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5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE
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5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE
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5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE
Reactant of Route 6
5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE

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